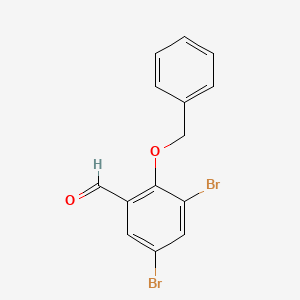

2-(Benzyloxy)-3,5-dibromobenzaldehyde

描述

2-(Benzyloxy)-3,5-dibromobenzaldehyde is an organic compound featuring a benzaldehyde (B42025) core structure substituted with two bromine atoms and a benzyloxy group. nih.govchemicalbook.com Its molecular formula is C₁₄H₁₀Br₂O₂. nih.govchemsrc.com The molecule's architecture, which combines a reactive aldehyde, electron-withdrawing halogens, and a bulky benzyloxy group, makes it a subject of interest in synthetic chemistry. The interplay between these distinct functional groups defines its reactivity and utility as an intermediate in the construction of more complex molecular systems.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 61657-63-4 | chemicalbook.comchemsrc.com |

| Molecular Formula | C₁₄H₁₀Br₂O₂ | nih.govchemicalbook.comchemsrc.com |

| Molecular Weight | 370.04 g/mol | chemicalbook.com |

| Boiling Point | 439.7°C at 760 mmHg | chemsrc.com |

| Flash Point | 219.7°C | chemsrc.com |

| Synonyms | 3,5-Dibromo-2-(phenylmethoxy)benzaldehyde | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUFLFOQQDBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363471 | |

| Record name | 2-(benzyloxy)-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-63-4 | |

| Record name | 3,5-Dibromo-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61657-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzyloxy)-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 3,5 Dibromobenzaldehyde

Precursor Synthesis via Directed Bromination Reactions

The starting material for the O-benzylation step is 3,5-dibromo-2-hydroxybenzaldehyde. nih.govresearchgate.net This precursor is synthesized by the direct, regioselective bromination of 2-hydroxybenzaldehyde (salicylaldehyde). nih.govnih.gov

Electrophilic aromatic substitution is the key mechanism for the bromination of the 2-hydroxybenzaldehyde ring. The regioselectivity of this reaction—the specific placement of the bromine atoms—is controlled by the directing effects of the substituents already present on the aromatic ring.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly activates the positions ortho and para to itself (positions 3, 5, and the carbon of the aldehyde group, which is blocked) for electrophilic attack.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director.

In the case of 2-hydroxybenzaldehyde, the directing effect of the strongly activating hydroxyl group dominates. Therefore, electrophilic substitution occurs at the positions ortho and para to the -OH group. This leads to the substitution of bromine at positions 3 and 5, resulting in the desired product, 3,5-dibromo-2-hydroxybenzaldehyde. researchgate.net Various brominating agents can be employed to achieve this transformation, with the choice of reagent and conditions influencing the reaction's outcome and preventing over-bromination or the formation of isomers. mdpi.com

Synthesis of Dihalo-substituted Benzaldehyde (B42025) Intermediates

The synthesis of dihalo-substituted benzaldehydes serves as a critical step in the pathway toward more complex molecules like 2-(benzyloxy)-3,5-dibromobenzaldehyde. These intermediates are foundational building blocks in various fields, including pharmaceuticals and materials science. jalsnet.com A notable method for preparing a dihalo-substituted benzaldehyde is the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418).

Another route to a related compound, 2-amino-5-bromobenzaldehyde, starts from 2-amino-5-bromobenzoic acid. orgsyn.org The benzoic acid is first reduced to 2-amino-5-bromobenzyl alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The resulting alcohol is then oxidized to the corresponding aldehyde. This multi-step process highlights the common strategy of protecting or masking the aldehyde functionality (in this case, as a carboxylic acid and then an alcohol) during other synthetic transformations. orgsyn.org

Strategic Approaches to Introduce Bromine and Aldehyde Functionalities

The introduction of bromine atoms and an aldehyde group onto an aromatic scaffold requires careful strategic planning to ensure correct regioselectivity and functional group compatibility. Advanced catalytic and chemoselective methods are often employed to achieve these transformations with high efficiency and precision.

Organocatalytic Enantioselective Bromination of Aldehydes

Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of aldehydes, a challenging yet important transformation. This method utilizes small organic molecules as catalysts to create chiral α-bromoaldehydes, which are valuable synthetic intermediates. The first successful organocatalytic enantioselective α-bromination of aldehydes was reported using a C2-symmetric diphenylpyrrolidine catalyst. nih.gov This approach afforded the desired α-brominated aldehydes in good yields and with high enantioselectivity (up to 96% ee). researchgate.net

A significant challenge in this area has been the choice of the brominating agent. While N-bromosuccinimide (NBS) is a preferred reagent due to its convenience and cost-effectiveness, initial attempts to use it in these reactions resulted in low yields and poor enantioselectivities. researchgate.netfigshare.com Consequently, more expensive and less convenient brominating agents were often required. However, subsequent research has led to the development of methodologies that successfully employ NBS, achieving excellent results with low catalyst loadings, short reaction times, and mild temperatures. researchgate.netfigshare.comscimarina.com

| Catalyst | Brominating Agent | Key Findings | Enantiomeric Excess (ee) |

|---|---|---|---|

| C2-symmetric diphenylpyrrolidine | Not specified in abstract | First successful organocatalytic method for α-bromination of aldehydes. nih.gov | Up to 96% researchgate.net |

| C2-symmetric imidazolidine | Not specified in abstract | Effective for α-bromination of ketones. | Up to 94% (for ketones) researchgate.net |

| Chiral secondary amine | N-bromosuccinimide (NBS) | A methodology was developed to overcome the initial challenges of using NBS, allowing for its effective use under mild conditions. researchgate.netfigshare.com | Not specified |

Chemoselective Bromination Techniques in Aromatic Systems

Achieving chemoselectivity in the bromination of aromatic systems is crucial for synthesizing specifically substituted compounds. The reactivity of the aromatic ring, governed by its existing substituents, dictates the conditions necessary for selective bromination. Classical methods often use molecular bromine with a catalyst, but these can lead to mixtures of products and generate corrosive hydrogen bromide (HBr) as a byproduct. jalsnet.com

Modern techniques offer greater control and are often more environmentally benign. One such method is aerobic oxidative bromination, which can use HBr or sodium bromide (NaBr) as the bromine source in the presence of an ionic liquid catalyst like 2-methylpyridinium nitrate. researchgate.net This system allows for the controlled mono-, di-, or tri-bromination of aromatic substrates by adjusting the stoichiometry of the bromine source. nih.gov

Another approach involves using N-bromosuccinimide (NBS) in conjunction with a catalyst. For instance, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org The choice of solvent can also be critical; hexafluoroisopropanol, for example, enables the mild and regioselective halogenation of a wide range of arenes with NBS. organic-chemistry.org For less activated aromatic compounds, more potent reagents like a hexamethylenetetramine-bromine (HMTAB) complex can be employed. researchgate.net

| Bromine Source | Catalyst/Reagent System | Key Features |

|---|---|---|

| HBr or NaBr/AcOH | [C4Py]NO3 / O2 | Aerobic system; allows for chemoselective mono-, di-, and tri-bromination. nih.gov |

| N-Bromosuccinimide (NBS) | Mandelic Acid | Catalyzes highly regioselective bromination under aqueous conditions at room temperature. organic-chemistry.org |

| Ammonium bromide | Oxone | Rapid, mild, and regioselective monobromination of various aromatic compounds. organic-chemistry.org |

| Tetrabutylammonium bromide | Vanadium pentoxide / H2O2 | Offers mild conditions, high selectivity, and high reaction rates. organic-chemistry.org |

| Hexamethylenetetramine–bromine (HMTAB) | Stoichiometric reagent | Effective for brominating less activated aromatic compounds; selectivity depends on temperature. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 3,5 Dibromobenzaldehyde

Transformations of the Aldehyde Functional Group

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl carbon of an aldehyde is electrophilic and thus susceptible to attack by nucleophiles. For 2-(benzyloxy)-3,5-dibromobenzaldehyde, this reactivity is modulated by the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the two bromine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). However, the bulky benzyloxy group at the ortho position may sterically hinder the approach of the nucleophile.

A quintessential example of nucleophilic addition is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent) to the aldehyde would result in the formation of a secondary alcohol after an aqueous workup. The reaction proceeds through the formation of a new carbon-carbon bond, yielding a magnesium alkoxide intermediate which is subsequently protonated.

While specific studies on this reaction with this compound are not detailed in the literature, the general mechanism is well-understood.

Table 1: Representative Nucleophilic Addition Reaction

| Reactant | Reagent | Product | General Conditions |

| This compound | Methylmagnesium bromide | 1-(2-(Benzyloxy)-3,5-dibromophenyl)ethanol | Anhydrous ether or THF, followed by aqueous workup |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. For substituted benzaldehydes, the choice of oxidant and reaction conditions is crucial to avoid side reactions.

In the case of this compound, oxidation would yield 2-(benzyloxy)-3,5-dibromobenzoic acid. Studies on various substituted benzaldehydes have shown that the reaction is first-order with respect to both the aldehyde and the oxidant, such as pyridinium (B92312) bromochromate. researchgate.net The presence of electron-withdrawing groups, like the bromine atoms, can influence the rate of oxidation. The reaction mechanism generally involves the formation of a hydrate (B1144303) intermediate, which is then oxidized.

Table 2: Representative Oxidation Reaction

| Reactant | Oxidizing Agent | Product | General Conditions |

| This compound | Potassium permanganate | 2-(Benzyloxy)-3,5-dibromobenzoic acid | Basic aqueous solution, followed by acidification |

Condensation Reactions with Amines: Schiff Base Formation

Aldehydes react with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

The reaction of this compound with a primary amine would yield the corresponding N-substituted imine. The steric bulk of the ortho-benzyloxy group might slow down the reaction rate compared to less hindered aldehydes. Research on the synthesis of Schiff bases from the related 2-amino-3,5-dibromobenzaldehyde (B195418) has been reported, indicating that this class of compounds can readily undergo such transformations. youtube.com

Table 4: Representative Schiff Base Formation

| Reactant | Amine Reactant | Product | General Conditions |

| This compound | Aniline | N-(2-(benzyloxy)-3,5-dibromobenzylidene)aniline | Ethanol, catalytic amount of acetic acid, reflux |

Enamine Synthesis from Secondary Amines

In contrast to primary amines, aldehydes react with secondary amines to form enamines. The reaction also proceeds through a carbinolamine intermediate. However, since the nitrogen in the intermediate lacks a proton to be eliminated, the subsequent dehydration step involves the removal of a proton from the adjacent carbon atom (the alpha-carbon), leading to the formation of a C=C double bond conjugated to the nitrogen atom. This reaction is also typically acid-catalyzed and reversible.

The synthesis of an enamine from this compound would require a secondary amine, such as pyrrolidine (B122466) or morpholine. The product would be a 1-(2-(benzyloxy)-3,5-dibromophenyl)-N,N-disubstituted vinylamine. The formation of enamines is a fundamental transformation in organic chemistry, often utilized to create nucleophilic carbon atoms at the alpha-position for subsequent alkylation or acylation reactions.

Table 5: Representative Enamine Synthesis

| Reactant | Secondary Amine | Product | General Conditions |

| This compound | Pyrrolidine | 1-(2-(benzyloxy)-3,5-dibromophenyl)-1-(pyrrolidin-1-yl)ethene | Toluene (B28343), catalytic p-toluenesulfonic acid, Dean-Stark trap |

Schmidt Conversion to Nitrile Analogues

The Schmidt reaction provides a method for converting aldehydes directly into nitriles using hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mechanism for aldehydes involves the nucleophilic addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the loss of nitrogen gas and water to form the nitrile.

Applying the Schmidt reaction to this compound would be expected to produce 2-(benzyloxy)-3,5-dibromobenzonitrile. This transformation offers a direct route to the nitrile functional group from the aldehyde. However, the reaction conditions are harsh and must be carefully controlled to avoid unwanted side reactions, particularly given the presence of the acid-sensitive benzyloxy group. While no specific application of the Schmidt reaction to this compound has been found in the literature, the general utility of this reaction for aromatic aldehydes is established.

Table 6: Representative Schmidt Conversion

| Reactant | Reagent | Product | General Conditions |

| This compound | Sodium azide, Sulfuric acid | 2-(Benzyloxy)-3,5-dibromobenzonitrile | Chloroform or benzene as solvent, low temperature |

Reactivity of the Aryl Bromine Substituents

The presence of two bromine atoms on the aromatic ring of this compound is a key feature that dictates its reactivity, particularly in metal-catalyzed reactions and potentially in nucleophilic substitutions. The electronic environment of the ring, influenced by the electron-withdrawing aldehyde group and the electron-donating benzyloxy group, modulates the reactivity of these halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atoms in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is a cornerstone for synthesizing more complex molecular architectures. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly noteworthy.

Research on analogous structures, such as iodo- and bromo-substituted benzaldehydes, demonstrates the feasibility and versatility of this approach. researchgate.netsciprofiles.com For instance, studies on various iodo-benzyloxy-benzaldehydes have shown successful coupling with heteroaryl boronic acids, like 2- and 3-thiophene-boronic acids and furan-boronic acids, using palladium catalysts. researchgate.netsciprofiles.com While aryl iodides are generally more reactive than aryl bromides, the latter are still effective substrates, often requiring slightly more forcing conditions or more active catalyst systems. researchgate.net The reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established and has been used to synthesize a wide range of biaryl and heteroaryl-aryl compounds. nih.gov

The general conditions for such a reaction on a substrate like this compound would involve a palladium source, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Substrate Type | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Tri(o-tolyl)phosphine | K₃PO₄ (aq) | Dimethoxyethane | Iodo-benzyloxy-benzaldehydes with 3-thiophene-boronic acid | 76-99% | researchgate.netsciprofiles.com |

| Pd(PPh₃)₄ | Cs₂CO₃ (aq) | Dimethylformamide | Iodo-benzyloxy-benzaldehydes with 2-thiophene/furan boronic acids | 75-93% | sciprofiles.com |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF / H₂O | Ortho-bromoanilines with boronic esters | up to 95% | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O | Benzyl (B1604629) bromides with potassium aryltrifluoroborates | Good to high | nih.gov |

This table presents data from related reactions to illustrate typical conditions and outcomes for Suzuki-Miyaura couplings involving aryl halides.

The two bromine atoms on this compound are in non-equivalent positions (ortho and para to the aldehyde). This difference could potentially allow for selective or sequential coupling reactions by carefully tuning the reaction conditions, offering a pathway to unsymmetrically substituted derivatives.

Potential for Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a plausible, albeit less common, reaction pathway for the bromine substituents on this compound. The viability of an SNAr reaction depends on two main factors: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comyoutube.com

In this molecule:

Leaving Groups: The bromine atoms are adequate leaving groups for SNAr reactions, although they are less reactive than fluorine or chlorine in this context. masterorganicchemistry.com

Activating Groups: The aldehyde group (-CHO) is a strong electron-withdrawing group. The bromine at position 3 is ortho to the aldehyde, and the bromine at position 5 is para. This arrangement strongly activates both positions toward nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.comyoutube.com

Deactivating Group: The benzyloxy group at position 2 is electron-donating, which generally disfavors nucleophilic attack by increasing the electron density of the ring.

The outcome of an SNAr reaction would be a balance between the activating effect of the aldehyde and the deactivating effect of the benzyloxy group. It is likely that strong nucleophiles and potentially elevated temperatures would be required to facilitate the substitution of one or both bromine atoms. The bromine at position 5 might be more susceptible to substitution due to the strong para-activating effect of the aldehyde group.

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of conditions. However, it can be selectively cleaved when desired, which is a crucial transformation in multi-step syntheses.

Cleavage and Deprotection Strategies for Benzyloxy Ethers

The removal of a benzyl ether protecting group to reveal the parent phenol (B47542) is a well-documented and essential reaction. Several methods exist, each with its own advantages regarding selectivity and tolerance of other functional groups. researchgate.net

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. youtube.com The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netyoutube.com The process is typically high-yielding and produces toluene as a benign byproduct, which is easily removed. youtube.com A key consideration is the presence of other reducible functional groups in the molecule, such as alkenes or alkynes, which might also react under these conditions.

Lewis and Protic Acids: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org A milder and more selective approach involves the use of Lewis acids. Reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) or boron tribromide (BBr₃) are effective at cleaving benzyl ethers, often at low temperatures and with good functional group tolerance. organic-chemistry.orgresearchgate.net

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for unsubstituted benzyl ethers, sometimes with photoirradiation to facilitate the reaction. organic-chemistry.orgresearchgate.net

Table 2: Common Deprotection Strategies for Benzyl Ethers

| Method | Reagents | Conditions | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or higher pressure | High yield, clean reaction, mild conditions | Not compatible with reducible groups (alkenes, alkynes, nitro groups) | youtube.comorganic-chemistry.org |

| Lewis Acid Cleavage | BBr₃ or BCl₃·SMe₂ | CH₂Cl₂, low temperature | High selectivity, tolerates many other functional groups | Reagents are moisture-sensitive | organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | DDQ | MeCN, often with H₂O or photoirradiation | Orthogonal to reductive methods | Can be substrate-dependent, may affect other oxidizable groups | organic-chemistry.orgresearchgate.net |

| Strong Acid Cleavage | HBr, HI | High temperature | Inexpensive reagents | Harsh conditions, low functional group tolerance | organic-chemistry.org |

Substitution Reactions Involving the Benzyloxy Group

Direct substitution of the benzyloxy group where it is replaced by another functional group without deprotection to the phenol is not a typical reaction pathway. The primary reactivity of the ether linkage itself involves cleavage of the C-O bond.

However, some advanced palladium-catalyzed reactions can achieve a "debenzylative" cross-coupling. For example, a method has been developed for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides. organic-chemistry.org This reaction proceeds through a complex catalytic cycle involving C-S bond cleavage. While this specific methodology applies to sulfides, it points to the possibility of developing analogous catalytic systems for ethers, where the C(benzyl)-O bond is cleaved and a new bond is formed in a tandem process. Such transformations are at the forefront of catalytic method development and are not considered standard reactions for benzyloxy groups.

Therefore, for a molecule like this compound, the principal "substitution" pathway at the benzyloxy position remains its complete removal (deprotection) to yield 3,5-dibromo-2-hydroxybenzaldehyde.

Synthesis of Novel Derivatives and Analogues from 2 Benzyloxy 3,5 Dibromobenzaldehyde

Formation of Oxime Derivatives

The conversion of aldehydes into oximes is a fundamental reaction in organic chemistry. This transformation typically involves the reaction of the aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, often in the presence of a base. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde's carbonyl carbon, followed by dehydration to yield the oxime.

For 2-(Benzyloxy)-3,5-dibromobenzaldehyde, the general reaction to form the corresponding oxime would be as follows:

General Reaction Scheme for Oxime Formation

The resulting this compound oxime is a valuable intermediate. The oxime functionality itself can participate in further reactions, such as the Beckmann rearrangement or serve as a precursor for generating nitrile oxides for cycloaddition reactions. core.ac.uknih.govpsu.edu

Despite the straightforward nature of this reaction, specific research detailing the synthesis and characterization of the oxime derivative from this compound is not extensively documented in readily available scientific literature. However, the general methodology for oxime formation is well-established for a vast array of benzaldehyde (B42025) derivatives. psu.edunih.gov

Table 1: Hypothetical Reaction Conditions for Oxime Synthesis This table illustrates typical conditions for oxime synthesis, as specific data for this compound is not available.

| Reagent | Base | Solvent | Temperature | Reaction Time |

| Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Room Temp. | 2-4 h |

| Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 1-3 h |

| Hydroxylamine HCl | Sodium Hydroxide | Methanol | Room Temp. | 1-2 h |

Cycloaddition and Heterocyclic Annulation Reactions

The aldehyde functionality of this compound is a key feature that allows its use in building more complex heterocyclic structures through cycloaddition and annulation reactions. These reactions are pivotal for synthesizing a variety of frameworks with significant potential in medicinal chemistry and materials science.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). wikipedia.orgnih.gov In this reaction, the aldehyde (in this case, this compound) would react with a suitable acetophenone derivative. The base deprotonates the α-carbon of the acetophenone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. nih.govmagritek.com

While the Claisen-Schmidt condensation is a robust and widely used method, and syntheses involving other benzyloxy-substituted benzaldehydes have been reported researchgate.netuniv-ovidius.ro, specific literature detailing the synthesis of chalcones from this compound is not prominent. The resulting chalcone would be a versatile intermediate, with the enone system being susceptible to various reactions, including Michael additions and cycloadditions.

Table 2: Potential Acetophenone Reactants for Chalcone Synthesis This table lists examples of acetophenones that could hypothetically react with this compound.

| Acetophenone Derivative | Potential Product Name |

| Acetophenone | 1-Phenyl-3-(2-(benzyloxy)-3,5-dibromophenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-(benzyloxy)-3,5-dibromophenyl)prop-2-en-1-one |

| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(2-(benzyloxy)-3,5-dibromophenyl)prop-2-en-1-one |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)-3-(2-(benzyloxy)-3,5-dibromophenyl)prop-2-en-1-one |

Construction of Isoxazole (B147169) and Pyrazole (B372694) Frameworks

Isoxazole and pyrazole are five-membered aromatic heterocycles containing nitrogen and oxygen, or two nitrogen atoms, respectively. Chalcones derived from this compound serve as excellent precursors for these systems.

Isoxazoles can be synthesized by the reaction of a chalcone with hydroxylamine hydrochloride. The reaction proceeds through the addition of hydroxylamine to the enone system, followed by cyclization and dehydration to form the stable isoxazole ring. nih.govnih.gov Another major route is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in-situ from the corresponding aldehyde oxime. core.ac.ukorganic-chemistry.org

Pyrazoles are commonly formed by the condensation reaction of a chalcone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). organic-chemistry.orgslideshare.net The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and elimination of water to yield the pyrazole ring. nih.gov

Although these are standard and reliable methods for constructing such heterocycles, published studies specifically employing chalcone or oxime derivatives of this compound for the synthesis of isoxazole and pyrazole frameworks are not readily found.

Formation of Chromene and Oxazine (B8389632) Systems

Chromenes (benzopyrans) are bicyclic heterocyclic compounds that can be synthesized through various routes. One common method involves the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated compound. researchgate.netorganic-chemistry.org For this compound, a preliminary debenzylation step would be required to unmask the phenolic hydroxyl group, yielding 3,5-dibromosalicylaldehyde (B1199182). This intermediate could then undergo an oxa-Michael addition with a suitable Michael acceptor, followed by an intramolecular aldol (B89426) condensation and dehydration to form the chromene ring.

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their synthesis can be achieved through various annulation strategies. However, specific and well-documented methods for the synthesis of chromene or oxazine systems directly from this compound are sparse in the current chemical literature.

Chiral Molecule Synthesis Incorporating the this compound Moiety

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. Aldehydes are valuable starting points for creating stereocenters.

Derivatization with Amino Acid Components

One of the most direct methods to introduce chirality is through derivatization with naturally chiral building blocks like amino acids. The reaction between an aldehyde and the amino group of an amino acid or its ester derivative typically forms a Schiff base (or imine). This reaction is fundamental in the asymmetric synthesis of novel amino acids. nih.govrsc.org

Specifically, this compound could react with an amino acid ester to form a chiral Schiff base. Subsequent reduction of the C=N double bond would lead to a chiral secondary amine, incorporating the dibrominated benzyloxy-phenyl moiety into the amino acid structure. While this is a theoretically sound synthetic approach, and related studies have been performed on 2-amino-3,5-dibromobenzaldehyde (B195418) jocpr.com, specific examples of chiral derivatization of this compound with amino acids are not widely reported in scientific literature.

Table 3: Representative Amino Acid Esters for Chiral Derivatization This table provides examples of amino acid esters that could hypothetically be used to synthesize chiral derivatives from this compound.

| Amino Acid Ester | Chiral Center Configuration |

| L-Alanine methyl ester | (S) |

| D-Phenylalanine ethyl ester | (R) |

| L-Valine methyl ester | (S) |

| L-Leucine ethyl ester | (S) |

Stereoselective Transformations for Enantiopure Compounds

The aldehyde functionality of this compound is a prime site for stereoselective additions, which are crucial for the synthesis of enantiopure compounds. The presence of the bulky benzyloxy group and the two bromine atoms can exert significant steric and electronic influence on the approaching nucleophiles, potentially leading to high levels of diastereoselectivity or enantioselectivity, especially when coupled with chiral auxiliaries or catalysts.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com In the context of this compound, a chiral auxiliary could be attached to a nucleophile that is set to react with the aldehyde. For instance, in an asymmetric alkylation, a chiral auxiliary-modified enolate could be used. numberanalytics.com The steric hindrance from the dibromo- and benzyloxy-substituted aromatic ring would likely play a significant role in the facial selectivity of the nucleophilic attack on the aldehyde carbon.

A notable example of a stereoselective reaction where this compound could be employed is the Passerini reaction. This three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxycarboxamide. organic-chemistry.org The use of chiral substrates or catalysts can render this reaction enantioselective. broadinstitute.org For instance, a chiral Lewis acid could coordinate to the aldehyde, creating a chiral environment that directs the approach of the other reactants. The bulky nature of the this compound substrate would be a critical factor in achieving high stereochemical control in such a transformation. broadinstitute.org

Table 1: Potential Stereoselective Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Type | Method of Stereocontrol |

| Asymmetric Aldol Addition | This compound, Chiral Enolate | Chiral β-hydroxy carbonyl compound | Chiral Auxiliary |

| Asymmetric Allylation | This compound, Chiral Allylating Agent | Chiral homoallylic alcohol | Chiral Reagent |

| Catalytic Asymmetric Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | Enantiopure α-acyloxycarboxamide | Chiral Lewis Acid Catalyst broadinstitute.org |

Bridging to Complex Macrocyclic Scaffolds (e.g., Porphyrazine)

The dibromo substitution on the benzaldehyde ring offers a unique opportunity for the construction of complex macrocyclic structures, such as porphyrazines. Porphyrazines are synthetic analogues of porphyrins and are known for their interesting photophysical and electronic properties. The synthesis of porphyrins and their analogues often involves the acid-catalyzed condensation of aldehydes with pyrrole (B145914) or its derivatives. nih.govnih.gov

A plausible synthetic route to a porphyrazine derivative starting from this compound would first involve the conversion of the aldehyde group into a dinitrile. This can be achieved through a multi-step sequence, for example, by reduction of the aldehyde to an alcohol, followed by conversion to a dihalide, and subsequent nucleophilic substitution with cyanide. The resulting dinitrile, a substituted phthalonitrile, can then undergo a template-catalyzed cyclotetramerization reaction.

The general methodology for porphyrin synthesis often involves the condensation of a dipyrromethane with an aldehyde or a dipyrromethane-dicarbinol. cmu.edu While this is a common route for porphyrins, the synthesis of porphyrazines typically proceeds from phthalonitriles. The dibromo-substituents on the this compound precursor could be retained in the final macrocycle, offering handles for further functionalization, or they could be involved in subsequent cross-coupling reactions to build even more complex supramolecular assemblies.

Functional Diversification through Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. walisongo.ac.id The aldehyde group of this compound makes it an ideal candidate for a variety of MCRs, leading to a wide range of functionally diverse scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By employing this compound as the aldehyde component, a library of complex peptidomimetic structures can be generated. beilstein-journals.orgnih.govfrontiersin.org The resulting products would incorporate the dibromobenzyloxy-phenyl moiety, which could be further modified.

Passerini Reaction: As mentioned earlier, the Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxycarboxamide. organic-chemistry.orgmdpi.com Utilizing this compound in this reaction would lead to the formation of depsipeptide-like structures bearing the sterically hindered and electronically modified aromatic ring. nih.gov

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). wikipedia.orgunair.ac.id These heterocycles are of significant interest in medicinal chemistry. Using this compound as the aldehyde component would yield DHPMs with a bulky and functionalizable aromatic substituent at the C4 position. beilstein-journals.orgnih.govresearchgate.net

Table 2: Potential Multi-component Reactions with this compound

| Reaction Name | Reactants | Core Scaffold of Product |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide nih.gov |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide organic-chemistry.org |

| Biginelli Reaction | This compound, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione wikipedia.org |

The derivatives synthesized through these MCRs can serve as scaffolds for further chemical exploration. The bromine atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional complexity and diversity. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be subjected to a variety of transformations.

Applications of 2 Benzyloxy 3,5 Dibromobenzaldehyde As a Key Synthetic Intermediate

Scaffold in Medicinal Chemistry and Drug Design

In the realm of drug discovery and development, 2-(Benzyloxy)-3,5-dibromobenzaldehyde is a valuable core structure for generating libraries of novel compounds. The dibrominated benzyloxy-benzene motif is found in various biologically active molecules, and this aldehyde provides a direct route to access numerous derivatives for pharmacological screening.

Inhibition of Monoamine Oxidase B (MAO-B) by Derivatives

Derivatives containing a benzyloxy group have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net The benzyloxy moiety is a critical pharmacophore that contributes to the selective inhibition of MAO-B over its isoenzyme, MAO-A. nih.gov

Research has shown that attaching a benzyloxy group to various heterocyclic scaffolds, such as indole (B1671886) or isatin, significantly enhances MAO-B inhibitory activity and selectivity. nih.govnih.gov For instance, studies on indolyl derivatives revealed that the presence of a benzyloxy group at the 5-position of the indole ring was crucial for shifting selectivity from MAO-A to MAO-B. nih.gov One such derivative, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, demonstrated a selectivity for MAO-B that was 48 times greater than the established inhibitor L-deprenyl. nih.gov The hydrophobicity imparted by the benzyloxy group is believed to be a key factor, aligning well with the environment of the MAO-B active site. nih.gov Similarly, the design of isatin-based hydrazone derivatives, which can be synthesized from benzyloxy benzaldehydes, has produced selective and reversible MAO-B inhibitors. nih.gov

| Compound Class | Key Structural Feature | Target Enzyme | Significance |

| Benzyloxy-indolyl methylamines | 5-Benzyloxy group on indole ring | MAO-B | Critical for high selectivity over MAO-A. nih.gov |

| Isatin hydrazones | Benzyloxy pharmacophore linked to isatin | MAO-B | Leads to potent, selective, and reversible inhibition. nih.gov |

| Chalcone (B49325) derivatives | Benzyloxy group at the para position | MAO-B | Shows greater MAO-B inhibition compared to ortho substitution. researchgate.net |

Exploration in Antimicrobial and Antioxidant Agent Development

The scaffold of this compound is actively explored for creating new antimicrobial and antioxidant agents. The presence of bromine atoms and a phenolic-type structure (accessible via debenzylation) are features often associated with these biological activities.

Antimicrobial Activity: Chalcones, which are readily synthesized by the condensation of benzaldehydes with acetophenones, are a well-known class of antimicrobial agents. amazonaws.comorientjchem.org Derivatives synthesized from substituted benzaldehydes, including benzyloxy and bromo-substituted variants, have shown activity against various pathogens. amazonaws.comorientjchem.org For example, studies on chalcones derived from 2-amino-3,5-dibromobenzaldehyde (B195418) showed that the resulting compounds and their cyclized quinoline (B57606) derivatives possessed activity against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger. amazonaws.com Other research has demonstrated that halogen substitutions on the aryl ring of benzylidene derivatives are beneficial for antimicrobial action. nih.gov The benzazole framework (benzimidazole, benzothiazole, etc.), often synthesized from aldehyde precursors, is another important pharmacophore in antimicrobial drug design, with derivatives showing broad-spectrum activity. esisresearch.orgnih.gov

Antioxidant Activity: Phenolic compounds, particularly bromophenols, are recognized for their antioxidant properties. nih.gov The this compound structure is a precursor to 3,5-dibromosalicylaldehyde (B1199182) derivatives, which fall into this category. Bromophenols have been shown to be effective scavengers of free radicals such as DPPH• and ABTS•+. nih.gov Their antioxidant potential stems from their ability to donate electrons, thereby neutralizing reactive oxygen species and reducing oxidative stress. nih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

| Chalcones/Quinolines | Antibacterial, Antifungal | Derivatives of 2-amino-3,5-dibromobenzaldehyde inhibit bacterial and fungal growth. | amazonaws.com |

| Chalcones | Antibacterial | Derivatives of 3-benzyloxy-4-methoxybenzaldehyde (B16803) show activity against Gram-positive and Gram-negative bacteria. | orientjchem.org |

| Benzylic Bromophenols | Antioxidant | Act as effective DPPH• and ABTS•+ radical scavengers. | nih.gov |

| Benzaldehydes | Antifungal | Natural benzaldehydes can disrupt the fungal antioxidation system, inhibiting growth. | nih.gov |

Investigation in Anticancer and Antifungal Compound Libraries

The structural framework of this compound is a valuable starting point for generating libraries of compounds screened for anticancer and antifungal properties.

Anticancer Investigations: Analogues of the title compound have been used to synthesize molecules with significant cytotoxic effects against cancer cell lines. For instance, 2-(Benzyloxy)-3-methoxybenzaldehyde, a close structural relative, was used to create benzimidazole (B57391) derivatives. nih.gov One such derivative, 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole), showed enhanced DNA binding affinity and cytotoxic effects compared to its parent structure, highlighting the potential of this class of compounds in anticancer research. nih.gov

Antifungal Investigations: Benzaldehydes and their derivatives are known to possess antifungal properties. nih.gov Research has shown that certain natural benzaldehydes can inhibit fungal growth by disrupting the cellular antioxidation system in fungi. nih.gov This mechanism makes them effective agents against various fungal species and suggests that libraries of synthetic benzaldehydes, including halogenated and benzyloxy-substituted variants, could yield potent new antifungal compounds. nih.gov

Inhibitors of Viral Proteases (e.g., HIV-Protease)

While direct literature linking this compound to the synthesis of HIV protease inhibitors is not prominent, its structural motifs are relevant to the design strategies employed in this area. The development of potent protease inhibitors often requires the construction of complex molecules designed to fit within the enzyme's active site. nih.gov Substituted aromatic aldehydes are fundamental building blocks for creating such complex structures.

The "substrate envelope" hypothesis in HIV protease inhibitor design aims to create inhibitors that mimic the shape of the natural substrates, a strategy intended to overcome drug resistance. nih.gov Achieving this requires versatile chemical scaffolds that can be elaborated into the required three-dimensional shapes. Furthermore, related phenolic compounds, such as derivatives of gallic acid, have been investigated as inhibitors of HIV-1 protease through mechanisms like preventing enzyme dimerization. researchgate.net This indicates that the core phenolic aldehyde structure, which can be unmasked from a benzyloxy aldehyde, is a relevant starting point for exploration in antiviral research.

Structure-Activity Relationship (SAR) Studies Enabled by the Core Structure

The this compound molecule is an ideal platform for conducting Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features of a molecule contribute to its biological activity, guiding the optimization of lead compounds. researchgate.netmdpi.com

This scaffold offers several distinct points for chemical modification:

The Aldehyde Group: This group can be easily transformed into a wide array of other functionalities, including alcohols, carboxylic acids, imines, hydrazones, and oximes, or used in condensation reactions to form chalcones and other complex systems. nih.govmdpi.com

The Bromine Atoms: The two bromine atoms at the 3- and 5-positions can be substituted or utilized in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, alkyl, or alkynyl groups. This allows for a systematic exploration of the steric and electronic requirements for activity.

The Benzyloxy Group: This group can be cleaved to reveal a hydroxyl group, which can then be derivatized. Alternatively, the benzyl (B1604629) portion itself can be substituted, allowing for fine-tuning of properties like hydrophobicity and steric bulk. nih.gov

By systematically altering these positions and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore, as has been done for various classes of bioactive molecules such as antimicrobials and antioxidants. nih.govresearchgate.net

Building Block for Complex Organic Architectures

Beyond its applications in medicinal chemistry, this compound is a versatile building block in general organic synthesis for the modular assembly of complex molecules. sigmaaldrich.com Aldehydes are foundational components for constructing molecular frameworks through a variety of carbon-carbon bond-forming reactions. sigmaaldrich.com

The aldehyde functionality facilitates reactions such as:

Wittig Reactions: To form alkenes. sigmaaldrich.com

Aldol (B89426) and Claisen-Schmidt Condensations: To produce α,β-unsaturated carbonyl compounds like chalcones. amazonaws.comorientjchem.org

Reductive Amination: To generate substituted amines.

Grignard and Organolithium Additions: To create secondary alcohols.

Simultaneously, the bromine atoms serve as handles for powerful cross-coupling reactions, enabling the fusion of the benzaldehyde (B42025) core with other aromatic or aliphatic systems. 3,5-Dibromobenzaldehyde itself is noted as a useful building block for preparing a wide range of biologically active compounds. chemicalbook.com The combination of these reactive sites in a single molecule allows for the planned, stepwise construction of intricate organic structures, making it a valuable tool for synthetic chemists aiming to build novel molecular architectures. nih.gov

Intermediates in Fine Chemical Synthesis

This compound and its close derivatives are valuable precursors in the multi-step synthesis of fine chemicals, particularly in the pharmaceutical industry. The aldehyde functionality serves as a key handle for chain extension and the introduction of nitrogen-containing moieties, while the bromine atoms can be utilized for cross-coupling reactions or can be retained in the final product for their electronic and steric effects.

A significant application of a derivative, 2-amino-3,5-dibromobenzaldehyde, is as a crucial intermediate in the industrial synthesis of Ambroxol hydrochloride. patsnap.comgoogle.comgoogle.compatsnap.com Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. The synthesis of Ambroxol often involves the condensation of 2-amino-3,5-dibromobenzaldehyde with a suitable amine. The benzyloxy group in the parent compound would typically be deprotected to an amino group to facilitate this reaction.

Furthermore, substituted benzaldehydes are employed in multicomponent reactions to generate libraries of biologically active compounds. nih.gov These one-pot reactions are highly efficient and allow for the rapid assembly of complex molecular architectures from simple starting materials. The use of this compound in such reactions can lead to the discovery of novel compounds with potential therapeutic applications.

Table 1: Examples of Fine Chemicals Synthesized from Benzaldehyde Derivatives

| Precursor | Reaction Type | Product Class | Application/Significance |

| 2-Amino-3,5-dibromobenzaldehyde | Reductive Amination | Ambroxol | Mucolytic Drug |

| Substituted Benzaldehydes | Multicomponent Reactions | Heterocyclic Compounds | Biologically Active Molecules |

Role in Materials Science: Polymer Modification and Cross-linking

In the field of materials science, substituted benzaldehydes are gaining attention for their role in polymer modification and the creation of advanced polymer networks. The aldehyde group provides a reactive site for forming covalent bonds with various polymer backbones, enabling the introduction of specific functionalities.

Research has demonstrated the copolymerization of phthalaldehyde with electron-deficient substituted benzaldehydes to produce functional and degradable polymers. acs.orgfigshare.comresearchgate.net This approach allows for the incorporation of pendant functionalities into the polymer chain, which can be further modified. These copolymers can be transformed into cross-linked, degradable polymer networks, which are of interest for applications requiring triggerable degradation. acs.orgfigshare.com

Moreover, multi-benzaldehyde functionalized polyethylene (B3416737) glycol (PEG) analogues have been synthesized and used as effective cross-linkers to form injectable hydrogels in situ. rsc.org These hydrogels are formed through the Schiff base reaction between the aldehyde groups on the PEG analogue and amino groups on a biopolymer like glycol chitosan. rsc.org The resulting hydrogels show promise for applications in tissue engineering, such as cartilage repair, due to their biocompatibility and tunable mechanical properties. rsc.org

Table 2: Applications of Substituted Benzaldehydes in Materials Science

| Benzaldehyde Derivative | Polymer System | Application | Reference |

| Substituted Benzaldehydes | Phthalaldehyde Copolymers | Functional, Degradable Polymers | acs.orgfigshare.comresearchgate.net |

| Multi-benzaldehyde Functionalized PEG | Glycol Chitosan | Injectable Hydrogels for Tissue Engineering | rsc.org |

Reagent in Coordination Chemistry for Ligand and Metal Complex Formation

The structural features of this compound make it an interesting precursor for the synthesis of ligands and their corresponding metal complexes. Upon debenzylation to reveal the hydroxyl group, the resulting 2-hydroxy-3,5-dibromobenzaldehyde can be readily converted into Schiff base ligands through condensation with primary amines. researchgate.netnih.govnih.gov

These Schiff base ligands, often bidentate or multidentate, can coordinate with a wide range of metal ions, including transition metals and lanthanides, to form stable complexes with diverse geometries and electronic properties. researchgate.netiaea.orgrsc.org The substituents on the salicylaldehyde (B1680747) ring, such as the bromine atoms, can influence the steric and electronic properties of the resulting complexes, thereby tuning their reactivity and physical properties.

Of particular interest is the use of salicylaldehyde derivatives in the formation of lanthanide complexes. iaea.orgrsc.org These complexes are known for their unique luminescent and magnetic properties, which are of interest for applications in optical imaging, sensors, and molecular magnetism. rsc.orgnih.gov The appended salicylaldimine units can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. rsc.org

Table 3: Metal Complexes Derived from Salicylaldehyde-type Ligands

| Ligand Type | Metal Ions | Properties/Applications | Reference |

| Schiff Bases | Transition Metals | Catalysis, Antimicrobial Activity | researchgate.netnih.gov |

| Salicylaldiminato/Calix figshare.comarene | Lanthanides (EuIII, TbIII) | Luminescence, Magnetic Properties | rsc.org |

| Salicylaldehyde Oxal-dihydrazone | Lanthanides (Dy) | Semiconducting, Optical Band Gap | iaea.org |

Probes in Biochemical Research: Enzyme and Metabolic Pathway Studies

Substituted benzaldehydes are valuable tools in biochemical research, particularly in the development of probes for studying enzymes and metabolic pathways. The aldehyde group's reactivity can be harnessed for selective labeling or inhibition of biological targets.

Recent studies have focused on designing benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov The design of these inhibitors is based on their resemblance to the enzyme's natural substrate, allowing them to bind with high affinity to the active site. nih.gov Selective inhibition of ALDH1A3 is a promising strategy for developing new cancer therapies. nih.gov

Furthermore, the aldehyde functionality is a key component in the design of fluorescent probes for detecting aldehydes in living systems. rsc.orgrsc.orginnovationhub.hk These probes often work on a "turn-on" mechanism, where the reaction of the probe with an aldehyde leads to a significant increase in fluorescence. mdpi.comnih.gov Such probes are invaluable for studying the role of aldehydes in various biological processes and diseases. For instance, a benzaldehyde probe has been shown to reversibly label cellular proteins, offering a method to investigate ligand-protein interactions. researchgate.net

In another approach, a non-reactive analogue of benzaldehyde, methyl benzoylphosphonate, has been used as a pseudosubstrate to probe the active site of benzaldehyde lyase, an enzyme important in chemoenzymatic synthesis. nih.gov This study provided insights into the enzyme's mechanism and the configuration of intermediates in its catalytic cycle. nih.gov

Table 4: Benzaldehyde Derivatives in Biochemical Research

| Derivative/Analogue | Target/Application | Research Area | Reference |

| Benzyloxybenzaldehyde Derivatives | ALDH1A3 Inhibition | Cancer Therapy | nih.gov |

| Substituted Benzaldehydes | Fluorescent Probes for Aldehyde Detection | Cellular Imaging, Diagnostics | rsc.orgrsc.orginnovationhub.hk |

| Benzaldehyde Probe | Reversible Protein Labeling | Chemical Biology | researchgate.net |

| Methyl Benzoylphosphonate | Probing Benzaldehyde Lyase Active Site | Enzymology | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 3,5 Dibromobenzaldehyde and Its Derivatives

X-ray Crystallography for Molecular Conformation and Supramolecular Assembly

X-ray crystallography stands as a definitive tool for determining the three-dimensional arrangement of atoms within a crystal and the packing of molecules in the solid state. For substituted benzaldehyde (B42025) derivatives, this technique provides invaluable insights into how different functional groups influence molecular shape and the resulting supramolecular structures.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The supramolecular networks of benzaldehyde derivatives are often governed by a variety of non-covalent interactions. In the case of compounds structurally related to 2-(benzyloxy)-3,5-dibromobenzaldehyde, weak C–H⋯O hydrogen bonds, halogen bonding, and π–π stacking interactions are crucial in consolidating the crystal packing. rsc.org

For instance, the crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde, a precursor, reveals that molecules are linked by intermolecular O–H⋯O hydrogen bonding. researchgate.net In more complex derivatives, such as 2-(2-{2-[2-(dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde, weak intramolecular C–H⋯O bonds and intermolecular C–H⋯Br interactions are observed, the latter linking molecules into a "Z" conformation. nih.gov

Crystal Packing and Network Formation Analysis

The interplay of the aforementioned intermolecular forces results in complex and well-defined crystal packing arrangements. In derivatives of this compound, the packing is further influenced by π–π stacking interactions between aromatic rings. rsc.org

The crystal data for a related dibromo-benzaldehyde derivative illustrates the typical parameters obtained from X-ray analysis:

| Crystal Data for C₂₃H₂₀Br₂O₄ nih.gov | |

| Formula | C₂₃H₂₀Br₂O₄ |

| Molecular Weight | 520.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.867(7) |

| b (Å) | 18.07(1) |

| c (Å) | 9.649(5) |

| β (°) | 108.955(6) |

| Volume (ų) | 2122(2) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity in solution.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on both the dibromobenzaldehyde and benzyl (B1604629) rings, and the methylene (B1212753) (-CH₂-) protons of the benzyloxy group.

Based on data from analogous compounds like 2-benzyloxy-3-methoxybenzaldehyde, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically around δ 10.3 ppm. ugm.ac.id The methylene protons of the benzyloxy group typically resonate as a singlet around δ 5.1-5.2 ppm. The aromatic protons of the benzyl group usually appear as a multiplet in the δ 7.3-7.5 ppm region. The two remaining protons on the dibrominated ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the surrounding substituents.

¹³C NMR for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, characteristic signals would include the carbonyl carbon of the aldehyde group (typically highly deshielded, >185 ppm), carbons of the two aromatic rings, and the methylene carbon.

In the related 2-benzyloxy-3-methoxybenzaldehyde, the aldehydic carbon appears at δ 189.7 ppm, while the methylene carbon of the benzyloxy group is observed at δ 76.9 ppm. ugm.ac.id The carbon atoms directly bonded to the bromine atoms in the target compound would be expected to show chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

The following table shows representative ¹³C NMR chemical shifts for the related compound 2-benzyloxy-3-methoxybenzaldehyde, which can be used to estimate the expected values for the title compound.

| Carbon Environment in 2-Benzyloxy-3-methoxybenzaldehyde ugm.ac.id | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 189.7 |

| C-O (aromatic, attached to OCH₃) | 153.5 |

| C-O (aromatic, attached to OCH₂) | 151.5 |

| C-H (aromatic) | 125.1, 119.5, 115.8 |

| C-C (aromatic quaternary) | 136.8, 130.7 |

| Benzyl C-H (aromatic) | 128.8, 128.5, 127.4 |

| Methylene (-CH₂-) | 76.9 |

| Methoxy (-OCH₃) | 56.1 |

Advanced 2D NMR Techniques for Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY: A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for example, confirming the connectivity between adjacent protons on the aromatic rings.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the methylene proton signals to the methylene carbon signal and each aromatic proton to its corresponding carbon.

These advanced techniques have been successfully applied to fully assign the NMR spectra of complex derivatives, such as substituted benzimidazoles derived from benzyloxy benzaldehydes, confirming their intricate structures. usm.myresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The analysis of related benzaldehyde structures provides a strong basis for interpreting the spectrum of the title compound. For instance, the FT-IR spectrum of benzaldehyde shows characteristic peaks for the carbonyl (C=O) stretching vibration, which typically appears in the range of 1637.2 to 1733.3 cm⁻¹. researchgate.net In more complex benzaldehyde derivatives, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, the C=N stretching mode is observed around 1544 cm⁻¹. researchgate.net

For this compound, the key functional groups include the aldehyde, the ether linkage of the benzyloxy group, the aromatic rings, and the carbon-bromine bonds. The expected vibrational modes and their approximate wavenumbers are summarized in the table below, based on data from analogous compounds. researchgate.netresearchgate.netrasayanjournal.co.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 |

| Aldehyde (-CHO) | C-H Stretch | 2820 - 2850 and 2720 - 2750 |

| Ether (-O-CH₂-) | C-O Stretch | 1250 - 1100 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 |

| Carbon-Bromine | C-Br Stretch | 600 - 500 |

| Benzyl Group | CH₂ Bending | ~1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₄H₁₀Br₂O₂), HRMS can confirm its molecular formula by providing an exact mass that is consistent with the calculated theoretical value.

The predicted monoisotopic mass of this compound is 367.90475 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z corresponding to this exact mass plus the mass of a proton. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. Studies on similar molecules, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine, have shown that fragmentation often involves interactions between the benzyl groups. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the benzyl group (C₇H₇•), the benzyloxy group (C₇H₇O•), or sequential loss of the bromine atoms.

Below is a table of predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₄H₁₁Br₂O₂⁺ | 368.91203 |

| [M+Na]⁺ | C₁₄H₁₀Br₂NaO₂⁺ | 390.89397 |

| [M+K]⁺ | C₁₄H₁₀Br₂KO₂⁺ | 406.86791 |

| [M-H]⁻ | C₁₄H₉Br₂O₂⁻ | 366.89747 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules, the most common electronic transitions are π → π* and n → π*.

For aromatic aldehydes like this compound, the UV-Vis spectrum is expected to show distinct absorption bands. The spectrum of benzaldehyde itself typically displays a strong absorption band (the B-band) around 240-250 nm, which is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. A weaker band (the C-band), corresponding to the n → π* transition of the carbonyl group, is usually observed at longer wavelengths, around 280-330 nm. uni.lu The solvent can influence the position of these bands.

The presence of the benzyloxy group and the bromine atoms as substituents on the benzene (B151609) ring will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzaldehyde, due to their electronic effects on the chromophore.

The following table summarizes the typical electronic transitions observed in benzaldehydes.

| Transition | Wavelength Range (nm) | Description |

| π → π | 240 - 280 | High-intensity absorption due to the conjugated system of the aromatic ring and carbonyl group. |

| n → π | 280 - 330 | Low-intensity absorption involving the non-bonding electrons of the carbonyl oxygen. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in organic chemistry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would be appropriate.

In a typical setup, a C18 column would be used as the stationary phase, and the mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, which for this compound would be in the range of its π → π* transition. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The purity of a sample can be determined by the relative area of its peak in the chromatogram.

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively high molecular weight of this compound, direct GC-MS analysis might be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of such analytes. ubbcluj.ro

A common derivatization strategy for aldehydes involves reaction with a silylating agent to form a more volatile silyl (B83357) ether. Alternatively, reduction of the aldehyde to the corresponding alcohol followed by silylation can be performed. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern.

The table below describes a potential GC-MS method for the analysis of a derivatized form of this compound.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 3,5 Dibromobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Benzyloxy)-3,5-dibromobenzaldehyde, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and reactivity descriptors.

Detailed Research Findings: No specific DFT studies on this compound were found in the public domain. A theoretical study would likely involve the following:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic sites. For this molecule, the electronegative oxygen of the aldehyde and the bromine atoms would be expected to be regions of negative potential, while the hydrogen of the aldehyde group would be a region of positive potential. acs.org

Global Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index to quantify the molecule's reactivity.

A hypothetical data table for such calculated properties is presented below, based on general knowledge of similar aromatic aldehydes.

| Parameter | Hypothetical Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.0 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Electrophilicity Index (ω) | 4.01 eV |

This table is illustrative and not based on actual published data for the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it a standard method for predicting electronic absorption spectra (UV-Vis). acs.org

Detailed Research Findings: Specific TD-DFT studies for this compound are not available. A typical TD-DFT analysis would involve:

Calculation of Excitation Energies: Determining the energies of the lowest singlet-singlet electronic transitions.

Oscillator Strengths: Calculating the intensity of these electronic transitions.

Simulation of UV-Vis Spectrum: Plotting the calculated excitation energies and oscillator strengths to generate a theoretical UV-Vis spectrum, which can be compared with experimental data. The primary transitions would likely be π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

A hypothetical table of predicted spectroscopic data is shown below.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) |

| S0 → S1 | 320 nm | 0.15 |

| S0 → S2 | 285 nm | 0.45 |

| S0 → S3 | 250 nm | 0.30 |

This table is illustrative and not based on actual published data for the compound.

Molecular Docking Studies for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used in drug design to understand how a ligand might interact with a protein target. nih.gov

Detailed Research Findings: While docking studies have been performed on the general class of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), specific docking results for this compound are not publicly detailed. mdpi.comresearchgate.net Such a study would require:

Preparation of the Ligand and Receptor: Building and optimizing the 3D structure of this compound and obtaining the crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the protein and score the different binding poses based on factors like binding energy and intermolecular interactions.

Analysis of Binding Modes: Visualizing the best-docked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

A hypothetical summary of docking results against a target protein is provided below.

| Parameter | Hypothetical Value/Interaction |

| Binding Energy | -8.5 kcal/mol |

| Hydrogen Bonds | Aldehyde oxygen with Lysine residue |